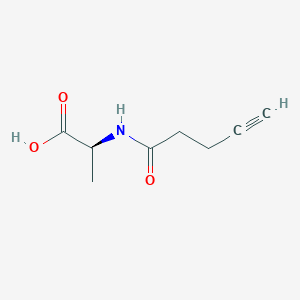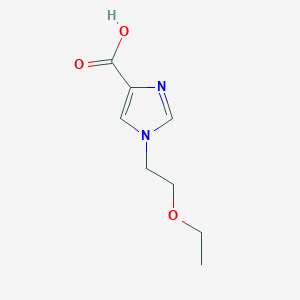
2-Iodo-4-methoxyaniline hydrochloride
Übersicht
Beschreibung
2-Iodo-4-methoxyaniline hydrochloride is a chemical compound with the CAS Number: 1788612-25-8 . It has a molecular weight of 285.51 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Iodo-4-methoxyaniline hydrochloride is1S/C7H8INO.ClH/c1-10-5-2-3-7 (9)6 (8)4-5;/h2-4H,9H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Iodo-4-methoxyaniline hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Its Applications
Chemical modifications, including halogenation (introduction of a halogen atom into a compound) and methoxylation (addition of a methoxy group, –OCH₃), play a crucial role in enhancing the properties of organic compounds for various applications in pharmacology, materials science, and environmental management.
Pharmacological Enhancements :
- Chemical modifications can significantly influence the pharmacological activity of compounds. For instance, the stability and biological activity of certain molecules can be improved through glycosyl acylation, affecting their application in drug development and therapeutic interventions (Zhao et al., 2017).
- Paeonol and its derivatives, which include modifications like methoxylation, have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory and analgesic effects, highlighting the potential of chemically modified natural products in medicine (Wang et al., 2020).
Materials Science :
- Conducting polymers, which can be synthesized through specific chemical modifications, have found applications in wound care and skin tissue engineering. Their enhanced electrical properties can accelerate wound healing and offer new strategies for drug delivery and tissue repair (Talikowska et al., 2019).
Environmental Applications :
- The conversion of biomass into furan derivatives, facilitated by chemical modifications, represents a sustainable approach to producing fuels, polymers, and functional materials, demonstrating the environmental significance of chemical synthesis techniques (Chernyshev et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-iodo-4-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYWYBWOIHAIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methoxyaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)











